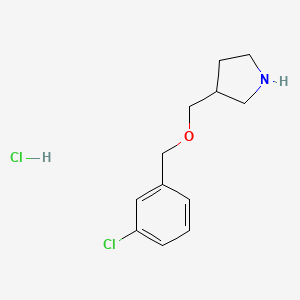

3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride

Beschreibung

3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride is a pyrrolidine derivative functionalized with a 3-chlorobenzyloxymethyl substituent. Pyrrolidine-based compounds are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as enzymes and receptors. This compound features a chlorine atom at the meta position of the benzyl group, which may enhance lipophilicity and influence binding affinity in pharmacological contexts .

For instance, similar compounds like (R)-3-(benzyloxy)pyrrolidine hydrochloride (CAS 927819-90-7) are synthesized via Boc protection/deprotection strategies and alkylation steps .

Eigenschaften

IUPAC Name |

3-[(3-chlorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO.ClH/c13-12-3-1-2-10(6-12)8-15-9-11-4-5-14-7-11;/h1-3,6,11,14H,4-5,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOUBPODVKWAPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COCC2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219980-03-6 | |

| Record name | Pyrrolidine, 3-[[(3-chlorophenyl)methoxy]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219980-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Solvent: Common solvents used are dichloromethane or toluene.

Base: Bases such as sodium hydroxide or potassium carbonate are employed.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of azides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Neuropharmacology

Research indicates that 3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride may influence neurotransmitter pathways. Preliminary studies suggest its interaction with serotonin receptors, which could have implications for treating neurological disorders such as anxiety and depression. The compound's binding affinity to various biological targets remains an area of active investigation.

2. Antimicrobial Activity

The compound has shown potential antimicrobial properties, particularly against Gram-positive bacteria. Studies have indicated that similar pyrrolidine derivatives can inhibit bacterial growth, suggesting that this compound could be developed into an antibacterial agent .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various pyrrolidine derivatives, including this compound). The results indicated moderate antibacterial activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, showcasing the compound's potential as an antibacterial agent .

Case Study 2: Neuropharmacological Studies

In neuropharmacological research, the compound was assessed for its effects on serotonin receptor modulation. Initial findings suggest that it may act as an antagonist at specific serotonin receptor subtypes, which could lead to new treatments for mood disorders .

Wirkmechanismus

The mechanism of action of 3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

The following table highlights key structural and physicochemical differences between 3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride and analogous pyrrolidine derivatives:

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Features/Applications | References |

|---|---|---|---|---|---|

| 3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine HCl | 3-Cl-benzyloxymethyl | C₁₂H₁₅Cl₂NO | 264.16 (calculated) | Potential CNS activity; enhanced lipophilicity | [1, 4] |

| 3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine HCl | 2,6-diF-benzyloxymethyl | C₁₂H₁₆ClF₂NO | 263.71 | Increased electronegativity; possible metabolic stability | [13] |

| 3-[(4-Iodophenoxy)methyl]pyrrolidine HCl | 4-I-phenoxymethyl | C₁₁H₁₅ClINO | 339.60 | Radiolabeling potential; bulky substituent | [14] |

| 3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine HCl | 4-(tetramethylbutyl)phenoxymethyl | C₁₉H₃₂ClNO | 337.92 | High steric bulk; potential enzyme inhibition | [16] |

| (R)-3-(Benzyloxy)pyrrolidine HCl | Benzyloxymethyl | C₁₁H₁₆ClNO | 229.70 | Chiral center; intermediate in drug synthesis | [4] |

Key Observations :

- Substituent Effects: The presence of halogens (Cl, F, I) modulates electronic properties and bioavailability. For example, iodine in 3-[(4-Iodophenoxy)methyl]pyrrolidine HCl may enable radiolabeling for imaging studies , while fluorine in the 2,6-difluoro derivative could improve metabolic stability .

- Steric Considerations : Bulky groups like 1,1,3,3-tetramethylbutyl (in [16]) may hinder binding to flat active sites but enhance selectivity for hydrophobic pockets.

- Chirality: The (R)-enantiomer of 3-(benzyloxy)pyrrolidine HCl (CAS 927819-90-7) is explicitly noted for its stereochemical relevance in asymmetric synthesis .

Biologische Aktivität

3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₇Cl₂NO

- CAS Number : 1220028-91-0

This structure features a pyrrolidine ring, which is known for its versatility in biological activity. The presence of the chlorobenzyl group enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that pyrrolidine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 31.25 |

| Related pyrrolidine derivatives | A. baumannii | 125 |

Anti-inflammatory Effects

Pyrrolidine derivatives are also noted for their anti-inflammatory properties. The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial for developing treatments for conditions like arthritis and other inflammatory diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrrolidine derivatives. The compound has been tested against various cancer cell lines, including lung cancer (A549) and ovarian carcinoma (CH1). The results indicate that it may induce apoptosis in cancer cells, potentially making it a candidate for further development in cancer therapeutics.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| A549 | 0.99 ± 0.09 | Cisplatin (3.5 ± 0.3) |

| CH1 | 1.5 ± 0.2 | Doxorubicin (2.0 ± 0.5) |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation in microbial and cancer cells.

- Receptor Modulation : It can bind to receptors associated with inflammation and cancer progression, modulating their activity.

Case Studies and Research Findings

- Antimicrobial Study : A comparative study evaluated several pyrrolidine derivatives against A. baumannii. The results showed that compounds similar to this compound exhibited four times higher activity than standard antibiotics like ampicillin .

- Cancer Cell Line Testing : In vitro tests revealed that the compound significantly inhibited cell growth in multiple cancer cell lines, with mechanisms involving apoptosis induction being further investigated .

Q & A

Q. What are the recommended synthetic routes for 3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride, and what analytical methods validate its purity?

Methodological Answer:

- Synthesis : A plausible route involves nucleophilic substitution between pyrrolidine derivatives and 3-chlorobenzyl ether intermediates. For example, describes a similar synthesis of Pacritinib hydrochloride, where 1-(2-chloroethyl)pyrrolidine hydrochloride reacts with a nitrobenzaldehyde derivative under basic conditions . Adapting this, the target compound could be synthesized via coupling of (3-chlorobenzyl)oxymethyl chloride with a pyrrolidine precursor, followed by hydrochloric acid salification.

- Characterization : Validate purity using:

- HPLC (High-Performance Liquid Chromatography) with UV detection (e.g., C18 column, acetonitrile/water mobile phase).

- NMR (¹H/¹³C) to confirm structural integrity (e.g., δ ~3.5–4.0 ppm for pyrrolidine CH₂-O and benzyl protons) .

- Mass Spectrometry (ESI-MS) for molecular ion verification (expected [M+H]⁺ ~285.2).

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid contact with skin/eyes; rinse immediately with water for 15+ minutes if exposed .

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the introduction of the (3-chlorobenzyl)oxymethyl moiety onto pyrrolidine?

Methodological Answer:

- Parameter Screening :

- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or in-situ FTIR for carbonyl/disappearance of chloride peaks .

Q. What strategies are effective for resolving contradictory stability data under varying pH conditions?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 3-chlorobenzyl group in biological activity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.